molecular formula C12H12N4O2S B1341479 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide CAS No. 667412-92-2

4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide

Cat. No.: B1341479
CAS No.: 667412-92-2
M. Wt: 276.32 g/mol
InChI Key: RPYIJKCWDWKRML-UHFFFAOYSA-N
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Description

4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a cyanoacetyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for several hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts to facilitate the reactions. Conditions such as temperature control, solvent choice, and reaction time are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds with potential biological activity. These products can be further modified to enhance their properties for specific applications.

Mechanism of Action

The mechanism of action of 4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide involves its interaction with various molecular targets. The cyano and cyanoacetyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The thiophene ring can also interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives, such as:

Uniqueness

4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7-8(6-14)11(15-9(17)4-5-13)19-10(7)12(18)16(2)3/h4H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYIJKCWDWKRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CC#N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152326
Record name 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-92-2
Record name 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-5-[(2-cyanoacetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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